N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine
Description
N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine (CAS: 87035-18-5) is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a methyl group at position 3 and a 2-chlorobenzylamine group at position 4.
The compound’s molecular formula is C₁₅H₁₄ClN₄, with a molecular weight of 285.75 g/mol. Its imidazo[4,5-c]pyridine scaffold is structurally analogous to purines, enabling interactions with biological targets such as enzymes and receptors.
Properties
CAS No. |
87035-18-5 |
|---|---|
Molecular Formula |
C14H13ClN4 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C14H13ClN4/c1-19-9-18-12-6-7-16-14(13(12)19)17-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
IHMOMQNGJPIWLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-chlorobenzylamine with 3-methylimidazo[4,5-c]pyridine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Formation of the Imidazo[4,5-c]pyridine Core
The core structure is typically synthesized via cyclization reactions involving diamine pyridine derivatives and carbonyl compounds. For example:
-
Cyclization with Aldehydes : A diamine pyridine (e.g., 2,3-diaminopyridine) reacts with an aldehyde in the presence of a reducing agent like sodium hydrosulfite (Na₂S₂O₄) in dimethylformamide (DMF) at elevated temperatures (e.g., 60°C for 24 hours) . This step forms the fused imidazole-pyridine ring system.
-
Functional Group Introduction : Substituents such as methyl groups may be introduced during or after cyclization, depending on the precursor.
Cyclization Mechanism
The cyclization step involves the condensation of a diamine pyridine with an aldehyde, facilitated by Na₂S₂O₄. This reagent reduces intermediates to form the imidazole ring, eliminating water and stabilizing the fused structure .
Alkylation Mechanism
The alkylation of the amine proceeds via a two-step process:
-
Deprotonation : The amine is deprotonated by a base (e.g., K₂CO₃), forming a nucleophilic amide ion.
-
Nucleophilic Attack : The amide ion attacks the electrophilic carbon in 2-chlorobenzyl chloride, displacing chloride to form the N-alkylated product .
Potential Reactions of the Amine Group
The primary amine at position 4 can undergo further transformations:
-
Acylation : Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation : Substitution with alkyl halides under basic conditions.
-
Oxidation : Conversion to nitro or hydroxylamine derivatives under oxidizing conditions.
Stability and Reactivity
The compound’s stability is influenced by its heterocyclic core and substituents:
-
Electron-Withdrawing Groups : The 2-chlorobenzyl group may enhance stability by reducing aromatic ring reactivity.
-
Nucleophilic Sites : The amine and methoxy groups (if present) are reactive centers for further functionalization.
Research Findings
Scientific Research Applications
Antimicrobial Activity
Imidazo[4,5-c]pyridine derivatives have been shown to possess potent antimicrobial properties. In particular, N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine has demonstrated efficacy against various fungal strains, making it a candidate for antifungal drug development. Studies have reported its fungicidal activity at concentrations as low as 500 mg/L .
Antileishmanial Activity
Recent research highlights the compound's potential as an antileishmanial agent. It exhibited significant activity against Leishmania infantum with an effective concentration (EC50) indicating better performance than standard treatments like miltefosine. The compound's favorable aqueous solubility and gastrointestinal permeability suggest it could be developed for oral administration in treating leishmaniasis .
Anticancer Properties
The imidazo[4,5-c]pyridine scaffold has been associated with anticancer activities. Compounds in this class have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been explored for their ability to inhibit tumor growth in vivo, showcasing their potential in cancer therapy .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies indicate that modifications to enhance solubility can significantly improve absorption and bioavailability. For example, compounds with improved aqueous solubility have demonstrated good stability in mouse microsomal assays and high gastrointestinal permeability in PAMPA models .
Case Study 1: Antifungal Development
A series of derivatives based on the imidazo[4,5-c]pyridine structure were synthesized and tested for antifungal activity. Among these, this compound showed promising results against Candida species with minimal inhibitory concentrations (MIC) suitable for further drug development.
Case Study 2: Leishmaniasis Treatment
In a preclinical study involving infected mice, this compound was administered orally and resulted in a significant reduction of parasite load compared to control groups treated with standard medications. This highlights its potential as a new candidate for leishmaniasis treatment.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs primarily differ in substituents on the imidazo[4,5-c]pyridine core and the N-alkyl/aryl groups. Key examples include:
Key Observations:
Substituent Effects on Bioactivity: The 2-chlorophenylmethyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to bulkier substituents like 2-butyl or thiophene in analogs .
Scaffold Variations :
- Compounds like PD123177 utilize a tetrahydro-imidazo[4,5-c]pyridine core, which reduces aromaticity and may improve solubility but limit planar interactions with targets .
- Imidazo[1,2-a]pyridine derivatives (e.g., the compound in ) exhibit distinct electronic properties due to ring fusion differences, impacting their pharmacological profiles.
Physicochemical and Spectroscopic Comparisons
NMR Data :
- The target compound’s ¹H NMR would likely show aromatic protons near δ 7.3–7.5 ppm (2-chlorophenyl) and imidazo ring protons at δ 5.7–8.0 ppm, similar to analogs like 22f (δ 7.30 for aromatic H) .
- ¹³C NMR would feature signals for the imidazo[4,5-c]pyridine carbons (δ 110–150 ppm) and the chlorophenyl group (δ 125–140 ppm) .
Mass Spectrometry :
- Solubility and Lipophilicity: The 2-chlorophenyl group increases logP compared to non-halogenated analogs (e.g., 23g, logP ~2.5), suggesting enhanced membrane permeability but reduced aqueous solubility .
Biological Activity
N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 233.7 g/mol. Its structure features an imidazo[4,5-c]pyridine core substituted with a chlorophenyl methyl group, which is crucial for its biological activity.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of various imidazo[4,5-c]pyridine derivatives, including this compound. Research has shown that compounds within this class exhibit selective cytotoxicity against cancer cell lines while sparing non-tumorigenic cells.
Table 1: Antitumor Activity Data
| Compound | Cell Line | GI50 (μM) | Effect on Non-Tumorigenic Cells |
|---|---|---|---|
| 1 | MDA-MB-231 (TNBC) | 13 | Minimal effect |
| 2 | MCF-12A (non-tumorigenic) | >50 | No significant effect |
In particular, this compound has been found to inhibit cell proliferation in triple-negative breast cancer (TNBC) models, suggesting a mechanism that may involve cell cycle arrest rather than apoptosis .
The mechanism by which this compound exerts its antitumor effects appears to involve interference with the cell cycle. Flow cytometry analyses have indicated an increase in G0/G1 phase cells and a decrease in S phase cells after treatment with the compound. This suggests that the compound may effectively halt cell division at specific checkpoints .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promise as an antimicrobial agent. Studies have reported its efficacy against various bacterial strains, indicating potential applications in treating infections.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
These findings highlight the dual functionality of this compound as both an anticancer and antimicrobial agent .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on TNBC Cell Lines : A study assessed the effects of this compound on MDA-MB-231 and MDA-MB-468 cell lines using sulforhodamine B assays. The results indicated significant growth inhibition at concentrations below 20 μM .
- In Vivo Studies : In vivo experiments using chick chorioallantoic membrane (CAM) models demonstrated that treatment with the compound resulted in reduced tumor size, supporting its potential as an effective therapeutic agent .
Q & A
What are the common synthetic routes for preparing N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine, and how can reaction conditions be optimized for purity?
Basic Research Focus
The synthesis typically involves condensation of substituted pyridine precursors with chlorophenylmethylamine derivatives. For example, imidazo[4,5-c]pyridine scaffolds are often synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) for formylation (Vilsmeier-Haack reaction), followed by nucleophilic substitution with 2-chlorobenzylamine . Key intermediates include halogenated pyridines or imidazo-pyridine carbaldehydes. Purification methods such as column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization are critical for isolating high-purity products. Optimization may involve adjusting stoichiometry, reaction temperature (e.g., reflux at 80–100°C), and catalyst choice (e.g., cesium carbonate for amine coupling) .
How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?
Basic Research Focus
X-ray crystallography is the gold standard for confirming molecular geometry. For imidazo-pyridine derivatives, SHELXL ( ) is widely used for structure refinement, particularly for handling twinned crystals or disordered solvent molecules. Key parameters include refining anisotropic displacement parameters and validating hydrogen bonding networks. For NMR, ¹H and ¹³C spectra should show distinct signals for the imidazo ring protons (δ 7.5–8.5 ppm) and the chlorophenylmethyl group (δ 4.5–5.0 ppm for –CH₂–). Discrepancies between experimental and calculated spectra may indicate tautomerism or rotameric forms; variable-temperature NMR can resolve such issues .
What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
Advanced Research Focus
SAR studies require systematic modification of substituents. For example:
- Chlorophenyl group : Replace with fluorophenyl or methylphenyl to assess steric/electronic effects on target binding.
- Imidazo ring : Introduce electron-withdrawing groups (e.g., nitro) at position 7 to modulate π-π interactions.
- Methyl group at position 3 : Replace with bulkier alkyl chains to probe hydrophobic pocket occupancy.
In vitro assays (e.g., Akt1 inhibition in ) should measure IC₅₀ values using recombinant kinases. Co-crystal structures (e.g., PDB 4EKL for Akt1) guide rational design by identifying key binding residues .
How can contradictory bioactivity data between in vitro and in vivo models be analyzed?
Advanced Research Focus
Discrepancies may arise from poor pharmacokinetics (PK), metabolic instability, or off-target effects. To address this:
- PK profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.
- Metabolite identification : Use LC-MS/MS to detect oxidative or conjugative metabolites.
- Off-target screening : Employ broad-panel kinase assays or proteome-wide affinity pulldowns.
For example, compound 37 in showed potent in vitro antihistaminic activity but shorter duration in vivo due to rapid hepatic clearance. Adjusting lipophilicity (logP) via substituent modification improved PK .
What computational approaches predict binding modes of this compound with G protein-coupled receptors (GPCRs)?
Advanced Research Focus
Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations are used to model interactions. Key steps:
Homology modeling : Build GPCR structures (e.g., histamine H₁ receptor) using templates like PDB 3RZE.
Docking : Prioritize poses where the chlorophenyl group engages aromatic residues (e.g., Phe432 in H₁R).
Free-energy calculations : MM/GBSA or PMF analysis validate binding affinity trends.
Experimental validation via mutagenesis (e.g., Ala-scanning of GPCR binding pockets) confirms critical residues .
How can synthetic byproducts or impurities be characterized and minimized?
Advanced Research Focus
Common impurities include unreacted intermediates (e.g., imidazo-pyridine carbaldehydes) or dehalogenated products. Analytical methods:
- HPLC-MS : Quantify impurities >0.1% using C18 columns and acetonitrile/water gradients.
- XRD : Detect crystalline polymorphs or solvates.
Process optimization:
- Use scavengers (e.g., polymer-bound triphenylphosphine) to trap excess POCl₃.
- Optimize reaction time to prevent over-oxidation (e.g., nitro group formation) .
What experimental phasing methods are suitable for crystallizing imidazo-pyridine derivatives?
Advanced Research Focus
For challenging crystals (e.g., low symmetry or weak diffraction):
- SAD/MAD phasing : Incorporate heavy atoms (e.g., selenium via selenomethionine derivatives).
- Molecular replacement : Use SHELXD ( ) with homologous structures (e.g., PDB 3FCT for imidazo-pyridines).
Data collection at synchrotron sources (λ = 0.9–1.0 Å) improves resolution. SHELXE ( ) automates density modification for low-quality datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
